Cas no 86123-10-6 (Fmoc-D-Phe-OH)

Fmoc-D-Phe-OH structure
Fmoc-D-Phe-OH structure
Product Name:Fmoc-D-Phe-OH
N.o CAS:86123-10-6
MF:C24H21NO4
MW:387.427846670151
MDL:MFCD00062955
CID:60949
PubChem ID:87559393
Update Time:2024-10-26

Fmoc-D-Phe-OH Propriedades químicas e físicas

Nomes e Identificadores

    • Fmoc-D-Phenylalanine
    • FMOC-D-Phenylalanine-OH
    • Fmoc-D-Phe-OH
    • N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine
    • Fmoc-D-Phc-OH
    • NALPHA-9-Fluorenylmethoxycarbonyl-D-phenylalanine
    • FmocAV21690
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-phenylpropanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-D-PHENYLALANINE
    • Fmoc-D-Phe
    • FMoc-D-Phe-OH FMoc-D-Phenylalanine
    • Fmoc-D-Phe-OPfp
    • N-Fmoc-D-phenylalanine
    • D-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Fmoc-(R)-beta-phenylalanine
    • Fmoc-D-beta-phenylalanine
    • Fmoc-DPhe-OH
    • D-Fmoc-Phenylalanine
    • PubChem10030
    • Fmoc--cyclohexyl-D-Ala-OH
    • KSC496O5B
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine (ACI)
    • (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
    • (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-phenylpropanoic acid
    • (R)-3-Phenyl-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]propionic acid
    • (R)-N-Fmoc-phenylalanine
    • 223: PN: US20070042401 PAGE: 29 claimed protein
    • 3: PN: WO2022213118 TABLE: 12 claimed sequence
    • 914: PN: WO2006135786 PAGE: 59 claimed protein
    • M03371
    • AKOS015837405
    • DCSD 002855 (1)
    • BDBM50121969
    • (r)-3-phenyl-2-(9h-fluoren-9-ylmethoxycarbonylamino)-propionic acid
    • Z1723944681
    • Fmoc-D-Phe-OH, >=98.0%
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-PHENYLALANINE
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]phenylalanine
    • 86123-10-6
    • AU-004/43510613
    • S98AJ2BS3A
    • EN300-649822
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine
    • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
    • CHEMBL348015
    • F0605
    • (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid
    • SCHEMBL118169
    • AC-24163
    • F11068
    • J-300208
    • HY-W011026
    • MFCD00062955
    • DS-1654
    • CS-W011742
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
    • MDL: MFCD00062955
    • Inchi: 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
    • Chave InChI: SJVFAHZPLIXNDH-JOCHJYFZSA-N
    • SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CC1C=CC=CC=1
    • BRN: 4767931

Propriedades Computadas

  • Massa Exacta: 387.147
  • Massa monoisotópica: 387.147
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 551
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: 4.6
  • Superfície polar topológica: 75.6

Propriedades Experimentais

  • Cor/Forma: 白色粉末
  • Densidade: 1.2760
  • Ponto de Fusão: 182.0 to 187.0 deg-C
  • Ponto de ebulição: 620.1℃ at 760 mmHg
  • Ponto de Flash: 328.8±30.1 °C
  • Índice de Refracção: 38 ° (C=1, DMF)
  • PSA: 75.63000
  • LogP: 4.61190
  • Rotação Específica: +36 ~ +40° (c=1, DMF)
  • Solubilidade: 未确定

Fmoc-D-Phe-OH Informações de segurança

Fmoc-D-Phe-OH Dados aduaneiros

  • CÓDIGO SH:29242990

Fmoc-D-Phe-OH Preçomais >>

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Fmoc-D-Phe-OH Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid ;  pH 2
Referência
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 3

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane
Referência
Application of metal-free triazole formation in the synthesis of cyclic RGD-DTPA conjugates
van Berkel, Sander S.; et al, ChemBioChem, 2008, 9(11), 1805-1815

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

Método de produção 5

Condições de reacção
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
2.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referência
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Titanium tetrachloride Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
3.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
4.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
4.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
5.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referência
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site
Melnikov, Sergey V.; et al, Nucleic Acids Research, 2019, 47(4), 2089-2100

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referência
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Método de produção 10

Condições de reacção
Referência
Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC
Hoffmann, Christian V.; et al, Analytical Chemistry (Washington, 2008, 80(22), 8780-8789

Método de produção 11

Condições de reacção
Referência
Total synthesis and stereochemical assignment of sunshinamide and its anticancer activity
Mondal, Joyanta; et al, Organic Letters, 2020, 22(3), 1188-1192

Método de produção 12

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 13

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 14

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
2.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 15

Condições de reacção
1.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
2.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
3.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referência
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 18

Condições de reacção
1.1 Catalysts: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Diisopropylamine ,  Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
3.2 -
Referência
Highly Practical Methodology for the Synthesis of D- and L-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids
Myers, Andrew G.; et al, Journal of the American Chemical Society, 1997, 119(4), 656-673

Método de produção 19

Condições de reacção
1.1 Reagents: 4-Acetamidobenzenesulfonyl azide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  10 min, 0 °C; 3 h, 35 °C
2.1 Reagents: Rhodium, tetrakis[μ-(octanoato-κO:κO′)]di-, (Rh-Rh) Solvents: Diethyl ether ;  10 min, rt → 45 °C; 3 h, 45 °C
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Methanol
3.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt
4.1 Reagents: Trifluoroacetic acid ;  12 min, 110 °C
Referência
Convenient synthetic route to an enantiomerically pure Fmoc α-amino acid
Taber, Douglass F.; et al, Journal of Organic Chemistry, 2008, 73(23), 9334-9339

Fmoc-D-Phe-OH Raw materials

Fmoc-D-Phe-OH Preparation Products

Fmoc-D-Phe-OH Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86123-10-6)Fmoc-D-Phe-OH
Número da Ordem:A841564
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:53
Preço ($):276.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86123-10-6)Fmoc-D-phenylalanine
Número da Ordem:sfd8520
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:86123-10-6)Fmoc-D-苯丙氨酸
Número da Ordem:LE25956642
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:54
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:86123-10-6)Fmoc-D-Phe-OH
A841564
Pureza:99%
Quantidade:1kg
Preço ($):276.0
E- mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:86123-10-6)Fmoc-D-phenylalanine
sfd8520
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail